Acetamide, N-[3-[(2-cyanoethyl)methylamino]-4-methoxyphenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-[(2-cyanoethyl)methylamino]-4-methoxyphenyl]acetamide is a chemical compound with the molecular formula C13H17N3O2 and a molecular weight of 247.293 g/mol This compound is characterized by its acetamide group attached to a phenyl ring substituted with a methoxy group and a cyanoethylmethylamino group
Vorbereitungsmethoden
The synthesis of N-[3-[(2-cyanoethyl)methylamino]-4-methoxyphenyl]acetamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction can be carried out under different conditions, such as:
Neat Methods: Stirring the reactants without solvent at room temperature.
Stirring without Solvent at Steam Bath: Heating the reactants at 70°C for 6 hours, followed by stirring at room temperature overnight.
Fusion: Conducting the reaction without solvent at elevated temperatures.
Analyse Chemischer Reaktionen
N-[3-[(2-cyanoethyl)methylamino]-4-methoxyphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-[3-[(2-cyanoethyl)methylamino]-4-methoxyphenyl]acetamide has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of N-[3-[(2-cyanoethyl)methylamino]-4-methoxyphenyl]acetamide involves its interaction with molecular targets and pathways. The compound can form intermediates that react with nucleophilic reagents, leading to the formation of various derivatives . These derivatives can interact with specific enzymes or receptors, modulating their activity and resulting in biological effects.
Vergleich Mit ähnlichen Verbindungen
N-[3-[(2-cyanoethyl)methylamino]-4-methoxyphenyl]acetamide can be compared with similar compounds such as:
N-[3-[(2-cyanoethyl)amino]-4-methoxyphenyl]acetamide: This compound has a similar structure but lacks the methyl group on the amino moiety.
Acetamide, N-[3-[(2-cyanoethyl)methylamino]-4-methoxyphenyl]-: Another closely related compound with slight variations in its substituents.
The uniqueness of N-[3-[(2-cyanoethyl)methylamino]-4-methoxyphenyl]acetamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
67940-00-5 |
---|---|
Molekularformel |
C13H17N3O2 |
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
N-[3-[2-cyanoethyl(methyl)amino]-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C13H17N3O2/c1-10(17)15-11-5-6-13(18-3)12(9-11)16(2)8-4-7-14/h5-6,9H,4,8H2,1-3H3,(H,15,17) |
InChI-Schlüssel |
YQSUXMCLIUGHKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)N(C)CCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.